4-methoxy-6,11-dihydro-5H-benzo[a]carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6,11-dihydro-5H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-16-8-4-6-13-12(16)9-10-14-11-5-2-3-7-15(11)18-17(13)14/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKTYDVNEVLNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can then be further modified to introduce the methoxy group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis method provides a scalable route for its production. The reaction conditions can be optimized for large-scale synthesis by adjusting the concentration of reactants and the reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 12.6 to 26.08 mm at specific concentrations . This suggests their potential use in developing new antimicrobial agents.
Antitumor Activity
Carbazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. For example, certain derivatives demonstrated potent inhibitory activity against ALK with IC50 values as low as 2.9 nM . This highlights their potential in treating cancers associated with ALK mutations.
SARS-CoV-2 Inhibition
In light of the COVID-19 pandemic, research has also focused on the potential of carbazole derivatives to inhibit SARS-CoV-2 replication. Studies indicate that certain benzocarbazoledinones can inhibit viral replication effectively, making them candidates for further development as antiviral agents .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized in various reactions to produce more complex carbazole derivatives that may possess enhanced biological activities or novel properties . The compound's structure allows for functionalization at various positions, facilitating the development of a wide range of derivatives.
Catalysis
Research has indicated that carbazole-based ligands can be employed in catalysis, particularly in cross-coupling reactions. The unique properties of carbazole derivatives make them suitable for use as ligands in palladium-catalyzed reactions, enhancing reaction efficiency and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cervical cancer cells by interfering with cellular signaling pathways. The methoxy group at the 4-position enhances its binding affinity to certain proteins, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Bioactivity
- 8-Methoxy vs. 4-Methoxy Substitution: The compound 11-ethyl-8-methoxy-6,11-dihydro-5H-benzo[a]carbazole (compound 6 in ) shares structural similarity but differs in methoxy substitution at the 8-position. This positional variation impacts receptor binding; compound 6 exhibits non-competitive antagonism of kainate GluK1/GluK2 receptors with low micromolar activity, suggesting that methoxy positioning modulates neuropharmacological efficacy .
Chloro and Bromo Derivatives :
Chlorinated (e.g., 5-chloro) and brominated carbazole derivatives (e.g., 5-bromo) demonstrate enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 16 µg/mL. The 4-methoxy derivative’s activity may differ due to electronic effects of the substituent on membrane penetration or target interaction .
Isomeric Differences: Benzo[a]carbazole vs. Benzo[b]carbazole
- Thermal Stability :
Benzo[a]carbazole isomers show higher thermal stability compared to benzo[b]- and benzo[c]carbazoles. Pyrolysis studies reveal that benzo[a]carbazole’s relative abundance increases with thermal maturity (e.g., from 30% to 50% at 1.11%–2.26% vitrinite reflectance), whereas benzo[c]carbazole decreases significantly . - Spectroscopic Profiles :
1H NMR spectra of 4-methoxy derivatives (e.g., 14f : 11-(4-methoxyphenyl)-6,11-dihydro-5H-benzo[b]carbazole) show distinct aromatic proton shifts (δ 6.8–7.4 ppm) due to electron-donating methoxy groups, while melting points vary with substituents (e.g., 14f: 180–182°C vs. 14g: 163–165°C for thiophenyl-substituted analogs) .
Pharmacological Activity Comparison
Antibacterial Activity
Carbazole derivatives with halogen substitutions (e.g., 5-chloro, 5-bromo) show potent activity against MRSA (MIC: 16 µg/mL), comparable to trans-indole analogs. However, unsubstituted carbazoles (e.g., 5a ) exhibit reduced activity toward MSSA strains, highlighting the role of substituents in target specificity .
Anticancer Potential
Derivatives of 6,11-dihydro-5H-benzo[a]carbazole demonstrate selective inhibition of cervical cancer cell proliferation. For instance, lead compounds with alkyl or aryl substitutions show IC50 values in the micromolar range, though the 4-methoxy variant’s efficacy remains to be fully elucidated .
Neuropharmacological Effects
Non-competitive antagonism of glutamate receptors (e.g., compound 6 in ) suggests carbazoles as candidates for treating neurodegenerative diseases. Methoxy and ethyl groups enhance blood-brain barrier permeability and receptor affinity .
Thermal and Spectroscopic Properties
- Thermal Decomposition :
Carbazoles decompose at temperatures >250°C, with methoxy derivatives showing lower onset decomposition temperatures due to the labile methoxy group . - UV-Vis and Fluorescence :
Methoxy-substituted carbazoles exhibit strong fluorescence (λem ~400 nm), making them suitable for optoelectronic applications. Unsubstituted carbazoles show redshifted emission due to reduced electron density .
Data Tables
Table 1: Comparison of Key Carbazole Derivatives
Table 2: Thermal Stability of Carbazole Isomers
| Isomer | Relative Abundance at 1.11% Ro | Relative Abundance at 2.26% Ro |
|---|---|---|
| Benzo[a]carbazole | 40% | 50% |
| Benzo[b]carbazole | 31% | 15% |
| Benzo[c]carbazole | 54% | 3% |
Biological Activity
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is a compound of considerable interest due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The primary biological target of this compound is cervical cancer cells. The compound has shown efficacy in inhibiting the proliferation of these cells, likely through interference with cell growth and division pathways. The methoxy group at the C-4 position is crucial for its activity, influencing both its chemical reactivity and biological effects.
Biochemical Pathways
The compound's action involves several biochemical pathways related to cell cycle regulation and apoptosis induction. Studies suggest that it may activate apoptotic pathways in cancer cells, leading to increased cell death .
Biological Activity Evaluation
Research into the biological activity of this compound has yielded promising results:
Case Studies and Research Findings
- Cervical Cancer Inhibition : In vitro studies demonstrated that this compound significantly reduced cell viability in cervical cancer cell lines. The IC50 values indicate potent antiproliferative effects, suggesting its potential as a therapeutic agent.
- SARS-CoV-2 Replication Inhibition : A series of benzocarbazoledinones, including derivatives of this compound, were tested for their ability to inhibit SARS-CoV-2 replication. Compounds exhibited EC50 values below 4 µM without cytotoxic effects in Calu-3 cells, indicating their potential as antiviral agents .
- Apoptosis Studies : Further investigations revealed that treatment with this compound led to a significant increase in apoptotic cells in various cancer models. For instance, HeLa cells treated with the compound showed a notable increase in apoptosis compared to untreated controls .
Comparison with Similar Compounds
The unique positioning of the methoxy group at the 4-position distinguishes this compound from similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6,11-Dihydro-5H-benzo[a]carbazole | Lacks methoxy group | Lower anticancer activity |
| 2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole | Methoxy at 2-position | Different activity profile |
| 8-Chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole | Chlorine substitution affects reactivity | Varies in biological activity |
Q & A
Q. What are the common synthetic routes for 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole and its derivatives?
The compound can be synthesized via Brønsted acid-catalyzed intramolecular alkylation of indole derivatives. For example, 11-(4-methoxyphenyl)-6,11-dihydro-5H-benzo[b]carbazole derivatives are prepared using triflic acid (TfOH) as a catalyst, achieving yields up to 98% under optimized conditions. Key steps include cyclization of substituted indoles and characterization via NMR and NMR in CDCl .
Q. How is structural elucidation performed for benzo[a]carbazole derivatives?
Structural confirmation relies on spectroscopic techniques:
Q. What crystallization methods are effective for X-ray diffraction studies?
Single crystals suitable for X-ray analysis are grown via slow evaporation in dichloromethane/hexane mixtures. SHELX programs (e.g., SHELXL for refinement) are widely used for structure determination, with validation metrics like R-factors <0.05 .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Buchwald–Hartwig coupling?
A double Buchwald–Hartwig reaction using 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione as a precursor requires:
Q. How do variable induction conditions affect enzymatic interactions with carbazole derivatives?
Experimental design (e.g., 2 factorial design) evaluates induction variables (cell concentration, temperature, time) for recombinant protein expression. For carbazole dioxygenase components (CarAa, CarAc), optimal expression in E. coli BL21-SI occurs at OD = 0.6, 25°C, and 12-hour induction. STATISTICA software identifies temperature-time interactions as critical .
Q. What strategies resolve contradictions in thermal stability data for indole-based derivatives?
Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data are addressed by:
Q. How are computational methods integrated with experimental data to predict bioactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and docking studies (AutoDock Vina) predict binding affinities to targets like GluK1 receptors. Experimental validation includes competitive radioligand assays (IC values) .
Methodological Best Practices
Q. What precautions are critical for handling air-sensitive intermediates?
- Use Schlenk lines or gloveboxes (O <1 ppm) for moisture-sensitive reactions.
- Store intermediates under argon at –20°C in amber vials.
- Avoid aqueous workup for compounds prone to hydrolysis (e.g., methoxy-substituted carbazoles) .
Q. How should NMR data be interpreted for diastereomeric mixtures?
- Employ - COSY and NOESY to distinguish diastereomers.
- Use chiral columns (e.g., Chiralpak IA) for HPLC separation before analysis.
- Compare experimental NMR shifts with computed spectra (GIAO method) .
Data Contradiction Analysis
Q. Why might synthetic yields vary across literature reports for similar routes?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
